Fmoc-D-Nle-OH
Overview
Description
Fmoc-D-Nle-OH: is a derivative of the amino acid norleucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to introduce D-norleucine residues into peptides. The Fmoc group is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal.
Mechanism of Action
Fmoc-D-Nle-OH, also known as N-α-Fmoc-D-norleucine, is a chemical compound with the empirical formula C21H23NO4 . It is primarily used as a standard building block in the introduction of D-norleucine amino-acid residues by Fmoc solid-phase peptide synthesis . This article provides a detailed overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary targets of this compound are the amino acid residues involved in peptide synthesis . It is used to introduce D-norleucine residues, which play a crucial role in the structure and function of the synthesized peptides.
Mode of Action
this compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This process involves the temporary protection of the amino group of the amino acid residues by the fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is then removed, allowing the amino group to participate in peptide bond formation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored below +30°C to maintain its stability . Moreover, the conditions of peptide synthesis, such as the pH and temperature, can also affect the compound’s action and the resulting peptides’ properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Nle-OH typically involves the protection of the amino group of D-norleucine with the Fmoc group. This can be achieved through the reaction of D-norleucine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Nle-OH primarily undergoes reactions typical of amino acids and Fmoc-protected compounds. These include:
Deprotection: Removal of the Fmoc group using a base like piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents such as HBTU or DIC.
Substitution Reactions: Introduction of various functional groups at the amino or carboxyl terminus.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Peptides: When used in SPPS, this compound is incorporated into peptides.
Deprotected Amino Acid: After deprotection, D-norleucine is obtained.
Scientific Research Applications
Chemistry: Fmoc-D-Nle-OH is used in the synthesis of peptides and proteins, particularly in the study of protein structure and function. It allows for the incorporation of D-norleucine residues, which can provide insights into the role of specific amino acids in protein folding and stability.
Biology: In biological research, this compound is used to create peptides that can act as enzyme inhibitors or receptor agonists/antagonists. These peptides are valuable tools for studying biological pathways and mechanisms.
Medicine: this compound-containing peptides are explored for their therapeutic potential. They can be used in the development of peptide-based drugs for various diseases, including cancer and infectious diseases.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also employed in the development of diagnostic tools and assays.
Comparison with Similar Compounds
Fmoc-L-norleucine: The L-isomer of norleucine, used similarly in peptide synthesis.
Fmoc-D-leucine: Another D-amino acid used in SPPS.
Fmoc-D-isoleucine: Used in the synthesis of peptides with specific structural requirements.
Uniqueness: Fmoc-D-Nle-OH is unique due to its D-configuration, which can confer resistance to proteolytic degradation and alter the biological activity of peptides. This makes it particularly valuable in the design of stable and bioactive peptides.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFCFPNRQDANPN-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373243 | |
Record name | Fmoc-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112883-41-7 | |
Record name | Fmoc-D-norleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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